molecular formula C19H24N6O6 B2561651 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 923686-57-1

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Numéro de catalogue B2561651
Numéro CAS: 923686-57-1
Poids moléculaire: 432.437
Clé InChI: MLJUAJKEUPVYAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N6O6 and its molecular weight is 432.437. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cardiovascular Activity of Purine Derivatives

Research on similar purine derivatives has explored their potential in addressing cardiovascular issues. For example, the study by Chłoń-Rzepa et al. (2004) synthesized and tested a series of 8-alkylamino substituted derivatives for their electrocardiographic, antiarrhythmic, and hypotensive activity. Some compounds showed significant prophylactic antiarrhythmic activity and hypotensive effects, highlighting the relevance of purine derivatives in cardiovascular research Chłoń-Rzepa et al., 2004.

Synthesis and Antitumor Applications

Behforouz et al. (1996) reported on the synthesis of novel quinolindiones, including efforts towards the potent antitumor agent lavendamycin methyl ester. This showcases the potential application of complex purine derivatives in the development of antitumor agents, indicating the broader relevance of such compounds in medicinal chemistry and oncology research Behforouz et al., 1996.

Novel Synthetic Methods and Chemical Properties

Studies also focus on the synthesis of purine derivatives and their chemical properties. For instance, the work by Simo et al. (1998) on new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones by intramolecular alkylation illustrates the interest in developing new synthetic methods for purine derivatives. This research contributes to a deeper understanding of the chemical behavior and synthesis of complex purine structures Simo et al., 1998.

Applications in Marine Natural Products

The exploration of marine natural products has also led to the identification of purine derivatives with unique structures and potential biological activities. For example, Ma et al. (2007) isolated new bromophenols coupled with nucleoside bases from the red alga Rhodomela confervoides. Such studies highlight the diversity of purine derivatives in nature and their potential as bioactive compounds Ma et al., 2007.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione' involves the reaction of 2,6-dioxopurine with isobutylamine, followed by the addition of 4-nitrophenoxypropyl bromide and then the introduction of a hydroxyl group through a Grignard reaction. The final step involves the methylation of the hydroxyl group using dimethyl sulfate.", "Starting Materials": [ "2,6-dioxopurine", "isobutylamine", "4-nitrophenoxypropyl bromide", "magnesium", "ethylmagnesium bromide", "dimethyl sulfate" ], "Reaction": [ "Step 1: 2,6-dioxopurine is reacted with isobutylamine in the presence of a base to form 8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 2: 4-nitrophenoxypropyl bromide is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 3: Magnesium is added to the reaction mixture and the resulting mixture is stirred to form a Grignard reagent.", "Step 4: Ethylmagnesium bromide is added to the reaction mixture and the resulting mixture is stirred to form a Grignard reagent.", "Step 5: The Grignard reagent is reacted with dimethyl sulfate to introduce a methyl group and form the final product, 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione." ] }

Numéro CAS

923686-57-1

Nom du produit

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Formule moléculaire

C19H24N6O6

Poids moléculaire

432.437

Nom IUPAC

7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione

InChI

InChI=1S/C19H24N6O6/c1-11(2)8-20-18-21-16-15(17(27)22-19(28)23(16)3)24(18)9-13(26)10-31-14-6-4-12(5-7-14)25(29)30/h4-7,11,13,26H,8-10H2,1-3H3,(H,20,21)(H,22,27,28)

Clé InChI

MLJUAJKEUPVYAD-UHFFFAOYSA-N

SMILES

CC(C)CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC(=O)N2C

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.